N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide

Physicochemical properties in silico prediction drug-likeness

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8, molecular formula C15H17N3O2, molecular weight 271.31 g/mol) is a synthetic organic compound classified as an anilide, incorporating a diazabicyclo[4.1.0]heptenone core. It is described as a moderately basic compound with a predicted water solubility of 0.16 g/L and logP of 2.28.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 75959-73-8
Cat. No. B12804771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide
CAS75959-73-8
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C3C2C3
InChIInChI=1S/C15H17N3O2/c1-2-3-13(19)16-10-6-4-9(5-7-10)14-11-8-12(11)15(20)18-17-14/h4-7,11-12H,2-3,8H2,1H3,(H,16,19)(H,18,20)
InChIKeyVJGVELLBPBTDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8): Core Chemical Identity and Physicochemical Baseline


N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8, molecular formula C15H17N3O2, molecular weight 271.31 g/mol) is a synthetic organic compound classified as an anilide, incorporating a diazabicyclo[4.1.0]heptenone core. It is described as a moderately basic compound with a predicted water solubility of 0.16 g/L and logP of 2.28 [1]. The compound is listed in chemical structure repositories under traditional names including Butanamide,N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]- and is referenced in a patent family describing diazabicyclic aryl derivatives as cholinergic ligands at nicotinic acetylcholine receptors [2].

Scaffold probe Diazabicyclo[4.1.0]heptenone core for library enumeration and scaffold-hopping studies
Analytical reference Defined identity supports MS and HPLC method development workflows
In silico baseline Predicted moderate lipophilicity and low aqueous solubility inform computational QSAR modeling

Why Generic Substitution of N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8) Is Not Advisable Without Direct Comparative Data


The diazabicyclo[4.1.0]heptenone scaffold is present in several patent families targeting distinct pharmacological mechanisms, including nicotinic acetylcholine receptor (nAChR) modulation and potassium channel opening [1]. Within this scaffold class, small structural modifications—such as the nature of the N-substituent on the phenyl ring—can profoundly shift receptor subtype selectivity, functional activity (agonist vs. antagonist), and in vivo pharmacokinetic profiles [2]. Consequently, compounds that appear structurally similar cannot be assumed to be functionally interchangeable. However, for this specific compound (CAS 75959-73-8), no publicly available quantitative comparative data on receptor binding, functional activity, or in vivo pharmacology have been identified at the time of this assessment. This evidence gap precludes any confident assertion of differential superiority or inferiority relative to specific named analogs.

Structurally similar diazabicyclic analogs may shift nAChR subtype selectivity or functional activity; receptor profile is not interchangeable.
No binding or functional data are publicly available for this compound; functional equivalence to patented nAChR ligands cannot be assumed.
Small N-substituent modifications on the phenyl ring can alter pharmacokinetic behavior; direct substitution without comparative data may lead to unexpected property shifts.

Quantitative Differentiation Evidence for N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8) Against Comparators


Physicochemical Baseline: Water Solubility and Lipophilicity of CAS 75959-73-8

The compound has a predicted water solubility of 0.16 g/L and a predicted logP of 2.28, based on ALOGPS calculations [1]. This places it in a moderately lipophilic range typical of CNS-penetrant small molecules. However, no experimental solubility or logP data are available, and no comparator data for closely related analogs exist to establish a differentiation claim.

Physicochemical baseline
Predicted / Data to verify
H₂O sol. 0.16 g/L
logP 2.28
Supports formulation screening context
In silico ALOGPS prediction; no experimental validation available
Physicochemical properties in silico prediction drug-likeness

Structural Class Membership: nAChR Ligand Patent Context for CAS 75959-73-8

The diazabicyclo[4.1.0]heptenone core of CAS 75959-73-8 is structurally related to compounds claimed in patents as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs) [1]. However, the specific compound is not listed among the exemplified compounds in the identified patents, and no binding affinity (Ki or IC50) data are publicly available for this compound at any nAChR subtype.

nAChR ligand context
Class-level inference
Structurally related to patented diazabicyclic nAChR ligands
Class-level context only; binding confirmation required
Patent scope analysis; no direct assay data for this compound
Nicotinic acetylcholine receptor CNS pharmacology patent landscape

Application Scenarios for N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide (CAS 75959-73-8) Based on Available Evidence


Chemical Library Enumeration and Scaffold-Hopping Research

The compound can serve as a representative of the 3,4-diazabicyclo[4.1.0]hept-2-en-5-one scaffold in chemical library screening collections. Its structural features—an anilide linkage and a constrained bicyclic core—make it a useful tool for scaffold-hopping exercises aimed at identifying novel nAChR or potassium channel modulators [1]. However, procurement for this purpose must be contextualized within a broader set of analogs, as no differential activity data are available for this specific compound.

Reference Standard for Analytical Method Development

With a defined molecular formula (C15H17N3O2) and molecular weight (271.31 g/mol), coupled with characterized structural identity via InChI Key (VJGVELLBPBTDTK-UHFFFAOYSA-N), the compound may be used as a reference standard for mass spectrometry or chromatographic method development in medicinal chemistry workflows [1]. Its moderate predicted logP (2.28) suggests reversed-phase HPLC compatibility. No purity data are currently available from the assessed sources.

In Silico Modeling and QSAR Dataset Augmentation

The compound can contribute to quantitative structure-activity relationship (QSAR) datasets exploring the impact of N-substitution on predicted drug-likeness and CNS multiparameter optimization (MPO) scores. Its predicted physicochemical properties (solubility 0.16 g/L, logP 2.28) provide a baseline for computational model training [1]. Experimental validation is required before any predictive model can be considered reliable.

Application
Selection Property
Validation Focus
Chemical library enumeration and scaffold-hopping research
Diazabicyclo[4.1.0]heptenone core representation
Scaffold-hopping design review; requires analog set
Analytical reference standard for MS and HPLC method development
Defined molecular identity (C₁₅H₁₇N₃O₂, MW 271.31)
Chromatographic retention and ionization reproducibility; purity data not available
In silico QSAR dataset augmentation
Predicted moderate lipophilicity and low aqueous solubility baseline
Predictive model training review; experimental validation required
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